molecular formula C25H28O8 B14958130 dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

dibutyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate

Cat. No.: B14958130
M. Wt: 456.5 g/mol
InChI Key: DWTCNCUPBSCHGI-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a complex organic compound with a molecular structure that includes multiple aromatic rings, esters, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate typically involves multiple steps, starting with the preparation of the core benzo[c]chromene structure. This is followed by the introduction of ester and ether functionalities through reactions with appropriate reagents under controlled conditions. Common reagents used in these steps include acetic anhydride, dibutyl ether, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme interactions, cellular signaling pathways, and other biological processes.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another ester with similar structural features but different functional groups.

    Dibutyl ether: Shares the dibutyl moiety but lacks the complex aromatic structure.

    Benzo[c]chromene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Dibutyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is unique due to its combination of aromatic rings, esters, and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications that require these specific characteristics.

Properties

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

butyl 2-[1-(2-butoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate

InChI

InChI=1S/C25H28O8/c1-3-5-11-29-22(26)15-31-17-13-20(32-16-23(27)30-12-6-4-2)24-18-9-7-8-10-19(18)25(28)33-21(24)14-17/h7-10,13-14H,3-6,11-12,15-16H2,1-2H3

InChI Key

DWTCNCUPBSCHGI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OCCCC

Origin of Product

United States

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